![molecular formula C7H9ClN4 B15222800 Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a fused pyrazolo-pyrazine ring system, which is known for its stability and reactivity, making it a valuable scaffold for the development of new chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with suitable amines in the presence of catalysts such as cesium carbonate (Cs₂CO₃) in solvents like dimethyl sulfoxide (DMSO) . The reaction conditions often require moderate temperatures and extended reaction times to ensure complete cyclization and high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, H₂O₂ in basic medium.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazin-3-ylmethanone, while reduction could produce pyrazolo[1,5-a]pyrazin-3-ylmethanol. Substitution reactions typically result in the formation of various substituted pyrazolo[1,5-a]pyrazine derivatives.
科学研究应用
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development. It has shown promise in the inhibition of specific enzymes and receptors.
作用机制
The mechanism of action of pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting the activity of enzymes or blocking receptor-ligand interactions. This inhibition can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the molecular targets of the compound.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs), making it a potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with notable CDK inhibitory activity and potential therapeutic applications.
Uniqueness
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride stands out due to its unique structural features and versatile reactivity Its fused pyrazolo-pyrazine ring system provides a stable and reactive scaffold for the development of new chemical entities
属性
分子式 |
C7H9ClN4 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
pyrazolo[1,5-a]pyrazin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-6-4-10-11-2-1-9-5-7(6)11;/h1-2,4-5H,3,8H2;1H |
InChI 键 |
DUBGNISYHKIZNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C(C=N2)CN)C=N1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


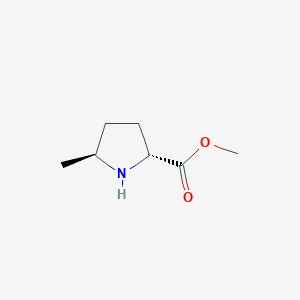
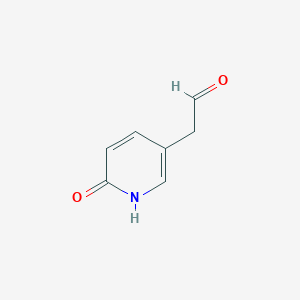
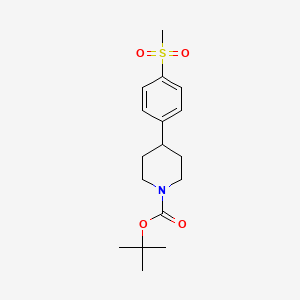
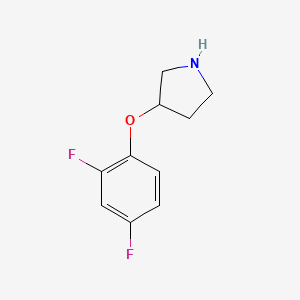
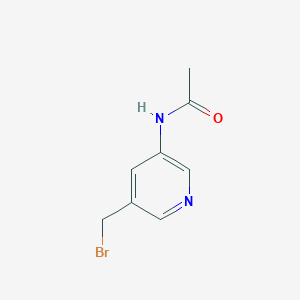
![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)

![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
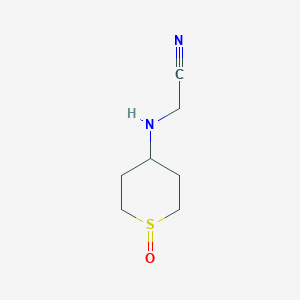
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
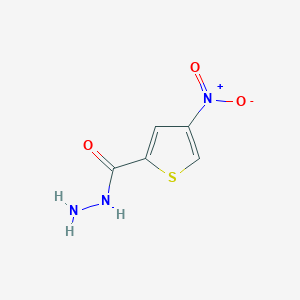
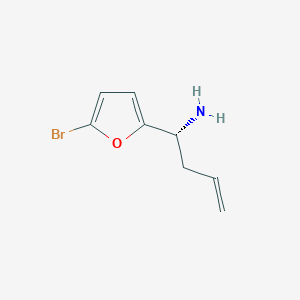
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
